1,2,4,7,8-Pentachlorodibenzofuran
Overview
Description
1,2,4,7,8-Pentachlorodibenzofuran is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
Most CDFs, including this compound, are not deliberately produced. They are usually produced as unwanted impurities in certain products and processes that use chlorinated compounds .Molecular Structure Analysis
The molecular formula of this compound is C12H3Cl5O . Its structure includes a dibenzofuran moiety with five chlorine atoms attached .Chemical Reactions Analysis
As a simple aromatic halogenated organic compound, this compound is generally unreactive. Its reactivity decreases as more of its hydrogen atoms are replaced with halogen atoms .Physical and Chemical Properties Analysis
This compound is a solid . It is insoluble in water . Its average molecular mass is 340.417 g/mol .Scientific Research Applications
Environmental Distribution and Biological Impact 1,2,4,7,8-Pentachlorodibenzofuran (1,2,4,7,8-PeCDF) is identified as a toxic polychlorinated dibenzofuran (PCDF), a group of compounds known for their ubiquitous presence as environmental contaminants. These PCDFs are structurally and toxicologically related to dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). These compounds have been discovered in municipal and industrial effluents, PCB mixtures, and various antiseptics and preservative solutions. Research indicates that upon administration, 1,2,4,7,8-PeCDF is rapidly cleared from the blood and distributed into organs such as the liver, muscle, skin, and adipose tissue. This distribution pattern is consistent with other dibenzofurans. The major route of elimination of these compounds from the body is fecal excretion, facilitated by their metabolism to polar metabolites and subsequent biliary excretion (Brewster & Birnbaum, 1988).
Biochemical Interactions and Toxicity The toxicity profile of 1,2,4,7,8-PeCDF and its interaction with biochemical pathways have been a subject of study due to its prevalence in environmental pollution and potential health impacts. It is known to exhibit a high affinity to cytochrome P-450 isozymes in the liver of rats. This suggests that cytochrome P-450, particularly the isozyme P-448 H, functions as a significant storage site for 1,2,4,7,8-PeCDF in the rat liver. These biochemical interactions are critical for understanding the toxicological impact of 1,2,4,7,8-PeCDF on biological systems (Kuroki, Koga, & Yoshimura, 1986).
Mechanism of Action
Safety and Hazards
1,2,4,7,8-Pentachlorodibenzofuran is toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .
Future Directions
Properties
IUPAC Name |
1,2,4,7,8-pentachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-8(16)2-7(15)11(17)10(4)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFDWHIKRXCUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207533 | |
Record name | 1,2,4,7,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-15-6 | |
Record name | 1,2,4,7,8-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,7,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,7,8-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8617WM0JI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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